Product packaging for Hesperetin 7-O-neohesperidoside(Cat. No.:)

Hesperetin 7-O-neohesperidoside

Cat. No.: B10770190
M. Wt: 610.6 g/mol
InChI Key: ARGKVCXINMKCAZ-SGHBVPQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quantitative and Qualitative Distribution within Plant Tissues

The concentration of Hesperetin (B1673127) 7-O-neohesperidoside varies within different parts of the plant. In Citrus species, flavonoid glycosides like this are typically found in the peels. researchgate.netffhdj.com For instance, a study on immature fruits of Citrus aurantium showed that the concentration of flavanone (B1672756) glucosides is highest during the initial growth stages and gradually decreases as the fruit develops. documentsdelivered.com

Research on rats fed a diet containing hesperetin, the aglycone of Hesperetin 7-O-neohesperidoside, revealed that the highest concentration of hesperetin was found in the liver, followed by the aorta, suggesting these may be key tissues for its biological activity. nih.gov

Table 1: Presence of this compound in Various Plant Species

Plant Species Common Name Presence Confirmed
Citrus paradisi Grapefruit Yes hmdb.cafoodb.ca
Citrus limon Lemon Yes wikipedia.orghmdb.cafoodb.ca
Citrus sinensis Sweet Orange Yes hmdb.cafoodb.caresearchgate.net
Citrus maxima Pummelo Yes hmdb.ca
Citrus aurantiifolia Lime Yes hmdb.ca
Citrus reticulata Mandarin Orange Yes hmdb.canaturewillbio.com
Citrus x Bergamia Risso & Poiteau Bergamot Not explicitly confirmed
Cistanche deserticola Desert Broomrape Not explicitly confirmed
Bauhinia madagascariensis --- Not explicitly confirmed
Phragmites australis Common Reed Yes ekb.egresearchgate.net
Maize roots --- Not explicitly confirmed

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34O15 B10770190 Hesperetin 7-O-neohesperidoside

Properties

IUPAC Name

(2S)-7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGKVCXINMKCAZ-SGHBVPQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Chemical Synthesis

Natural Occurrence and Biosynthetic Pathways

Hesperetin (B1673127) 7-O-neohesperidoside is predominantly found in citrus species, particularly in bitter oranges (Citrus aurantium), grapefruits, lemons, and sweet oranges. nih.govfoodb.ca Its concentration is highest in the peel and immature fruits. foodb.caebi.ac.uk

The biosynthesis in plants involves a multi-step enzymatic process. The pathway begins with the formation of the aglycone, hesperetin. Subsequently, a two-step glycosylation occurs. First, a glucosyltransferase attaches a glucose molecule to the 7-hydroxyl group of hesperetin, forming hesperetin-7-O-glucoside. researchgate.net Following this, a specific rhamnosyltransferase, flavanone-7-O-glucoside-2''-O-rhamnosyltransferase, adds a rhamnose molecule to the glucose moiety to yield Hesperetin 7-O-neohesperidoside. researchgate.netresearchgate.net

Laboratory-Based Chemical Synthesis Approaches

While extraction from citrus peels is a common method for obtaining this compound, laboratory synthesis provides an alternative route. Chemical synthesis typically involves the glycosylation of hesperetin. This process can be challenging due to the need for selective protection and deprotection of hydroxyl groups on both the hesperetin and sugar molecules to ensure the correct linkage.

A more common laboratory approach involves the enzymatic or acidic hydrolysis of hesperidin (B1673128), which is more abundant in some citrus varieties. frontiersin.org Hesperidin can be hydrolyzed to hesperetin and rutinose. The hesperetin can then be glycosylated to form this compound. Another strategy involves the biotransformation of hesperidin hydrolysis products using specific enzymes to create neohesperidin (B1678168). nih.gov

Biosynthesis and Biotransformation Pathways of Hesperetin 7 O Neohesperidoside

Endogenous Enzymatic Pathways

The formation of Hesperetin (B1673127) 7-O-neohesperidoside in plants is a multi-step process involving specific enzymes that catalyze the addition of sugar moieties to a flavonoid aglycone.

Role of Glycosyltransferases (e.g., 7-O-glucosyltransferase, 1,2RhaT)

Glycosyltransferases (GTs) are pivotal enzymes in the biosynthesis of flavonoid glycosides, responsible for attaching sugar groups to the flavonoid backbone. nih.govacs.org In the case of Hesperetin 7-O-neohesperidoside, two key types of glycosyltransferases are involved:

Flavanone (B1672756) 7-O-glucosyltransferase (F7-O-GT): This enzyme initiates the glycosylation process by transferring a glucose molecule from UDP-glucose to the 7-hydroxyl group of the hesperetin aglycone. wikipedia.orgresearchgate.net This creates the intermediate, hesperetin 7-O-glucoside. wikipedia.orgfrontiersin.orgnih.gov

1,2-Rhamnosyltransferase (1,2RhaT): Following the initial glucosylation, a 1,2-rhamnosyltransferase acts on hesperetin 7-O-glucoside. This enzyme specifically adds a rhamnose sugar to the glucose moiety at the 1,2 position, completing the formation of the neohesperidose disaccharide and yielding this compound. wikipedia.org

The coordinated action of these enzymes is crucial for the synthesis of this particular flavonoid glycoside.

Precursors and Intermediate Compounds in Flavonoid Biosynthesis

The journey to this compound begins with precursors from the general phenylpropanoid pathway. wikipedia.org The key steps and compounds are outlined below:

Precursor/IntermediateDescription
L-Phenylalanine An amino acid that serves as the initial building block. wikipedia.org
(E)-Cinnamate Formed from L-phenylalanine via deamination. wikipedia.org
(E)-4-Coumarate Produced through the oxidation of (E)-cinnamate. wikipedia.org
(E)-4-Coumaroyl-CoA The activated form of (E)-4-coumarate. wikipedia.org
Naringenin (B18129) Chalcone (B49325) A key intermediate formed by the condensation of (E)-4-coumaroyl-CoA with three molecules of malonyl-CoA. wikipedia.org
(2S)-Naringenin The flavanone core structure, created by the isomerization of naringenin chalcone. wikipedia.org
(2S)-Eriodictyol Formed by the hydroxylation of (2S)-naringenin. wikipedia.orgresearchgate.net
Hesperetin The aglycone of this compound, produced by the O-methylation of (2S)-eriodictyol. wikipedia.org
Hesperetin 7-O-glucoside The direct precursor to the final compound, formed by the glucosylation of hesperetin. wikipedia.org

Microbial and Enzymatic Biotransformation

Beyond the plant's own machinery, scientists have developed methods to produce and modify this compound using microorganisms and isolated enzymes.

Bioconversion from Related Flavonoids (e.g., hesperetin) using Engineered Organisms

Engineered microorganisms can be utilized as cellular factories to convert related flavonoids into this compound. For instance, Escherichia coli has been engineered to express the necessary glycosyltransferase genes. nih.gov When provided with the precursor hesperetin, these engineered microbes can effectively glycosylate it to produce hesperetin 7-O-glucoside and subsequently this compound. nih.gov This approach offers a controlled and potentially scalable method for producing specific flavonoid glycosides. In some instances, microorganisms like Xanthomonas campestris have been used to glucosylate hesperetin into its 7-O-glucoside form. nih.gov

Enzymatic Hydrolysis and Specific Glycosidic Linkage Modification (e.g., by β-Glucosidase)

Enzymatic hydrolysis can be employed to selectively cleave sugar moieties from flavonoid glycosides. While this is often used to obtain the aglycone (hesperetin), it can also be a tool for modification. nih.govacs.org For example, a rhamnosidase can be used to specifically remove the rhamnose from this compound, yielding hesperetin 7-O-glucoside. frontiersin.orgnih.govnih.gov Conversely, specific glycosidases can be used in reverse (transglycosylation) under certain conditions to add sugar units. The use of enzymes like β-glucosidase can hydrolyze the glucosidic bond. google.com This enzymatic specificity allows for precise modifications of the glycosidic linkages, enabling the production of different flavonoid derivatives.

Regulation of Biosynthesis under Environmental Stimuli (e.g., Lead Stress)

The production of flavonoids, including this compound, is not static but can be influenced by various environmental stressors. Plants often increase the synthesis of these compounds as a defense mechanism.

Exposure to heavy metals like lead has been shown to impact flavonoid biosynthesis. While specific studies on lead stress and this compound are limited, the general response of plants to such stress involves the upregulation of the phenylpropanoid pathway. This leads to an increased production of various phenolic compounds, including flavonoids, as part of the plant's antioxidant defense system to mitigate oxidative damage caused by the stressor.

Synthetic Approaches and Production Methodologies for Hesperetin 7 O Neohesperidoside

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies leverage the specificity of biological catalysts, either within whole-cell systems or as isolated enzymes, to perform complex glycosylation reactions. These methods offer a promising alternative to purely chemical synthesis or extraction from natural sources.

Metabolically engineered plant cell suspension cultures have emerged as a viable platform for the biotransformation of flavonoid aglycones into valuable glycosides. By introducing specific genes encoding glycosyltransferases, these cultures can be programmed to synthesize desired compounds like Hesperetin (B1673127) 7-O-neohesperidoside from externally supplied precursors.

A notable example involves the use of transgenic tobacco (Nicotiana tabacum cv. BY2) and carrot (Daucus carota) cell suspension cultures. researchgate.net Researchers have successfully transformed these cell lines with the gene Cm1,2RhaT, which encodes a flavanone-7-O-glucoside 1,2-rhamnosyltransferase from Citrus maxima. researchgate.netresearchgate.net This enzyme is crucial for the second step of neohesperidin (B1678168) synthesis: the addition of a rhamnose sugar to hesperetin-7-O-glucoside (HG).

The process involves a two-step enzymatic reaction within the engineered cells when fed with the aglycone hesperetin. First, an endogenous 7-O-glucosyltransferase present in the tobacco or carrot cells attaches a glucose molecule to the 7-hydroxyl group of hesperetin, forming the intermediate hesperetin-7-O-glucoside (HG). researchgate.netresearchgate.net Subsequently, the recombinantly expressed 1,2RhaT enzyme specifically transfers a rhamnose moiety to the glucose of HG, completing the synthesis of Hesperetin 7-O-neohesperidoside. researchgate.net

Studies have demonstrated the successful biotransformation of commercial hesperetin into neohesperidin using this system. Analysis via HPLC/MS confirmed the production of this compound in transgenic BY2 cells fed with hesperetin, whereas wild-type cells only produced the monoglucoside intermediate. researchgate.net This highlights the necessity and efficacy of metabolic engineering for producing the target disaccharide.

Table 1: Biotransformation of Hesperetin in Transgenic Tobacco BY2 Cells

Cell Line Substrate Added Key Products Detected
Wild-Type BY2 Hesperetin Hesperetin-7-O-glucoside (HG), Hesperetin diglucoside (HGG)
Transgenic BY2-1,2RhaT Hesperetin This compound , Hesperetin-7-O-glucoside (HG)

Data sourced from studies on metabolically engineered plant cells. researchgate.net

The synthesis of this compound from hesperetin requires a two-step glycosylation process, each step facilitated by a specific glycosyltransferase enzyme. The application of recombinant enzymes, produced in microbial hosts like Escherichia coli, offers a more controlled and potentially more efficient production system than whole plant cell cultures.

The key enzymes in this pathway are:

Flavonoid 7-O-glucosyltransferase (7GlcT): This enzyme catalyzes the first reaction, transferring a glucose unit from UDP-glucose to the 7-hydroxyl position of the hesperetin aglycone to form hesperetin-7-O-glucoside (HG). nih.gov

Flavanone-7-O-glucoside 1,2-rhamnosyltransferase (1,2RhaT): This enzyme performs the second, crucial step, adding a rhamnose unit from UDP-rhamnose to the 2-hydroxyl position of the glucose moiety on HG, yielding the final product, this compound. nih.gov

Researchers have successfully constructed an engineered strain of E. coli to produce neohesperidin directly from hesperetin. nih.gov This was achieved by introducing a synthetic pathway that included:

A glycosyltransferase (UGT73B2 from Arabidopsis thaliana) for the initial glucosylation of hesperetin. nih.gov

A rhamnose synthase (VvRHM-NRS from Vitis vinifera) to produce the necessary UDP-rhamnose sugar donor. nih.gov

A rhamnosyltransferase (Cm1,2RhaT from Citrus maxima) to attach the rhamnose to the hesperetin-7-O-glucoside intermediate. nih.gov

Optimization of this microbial system led to significant production titers, demonstrating the power of using a consortium of recombinant enzymes for targeted synthesis. nih.gov Other studies have focused on characterizing individual glycosyltransferases from citrus species that can perform these reactions, providing a toolkit of enzymes for future metabolic engineering efforts. nih.govfrontiersin.org

Table 2: Key Recombinant Enzymes in this compound Synthesis

Enzyme Function Source Organism (Example)
7-O-glucosyltransferase (7GlcT) Hesperetin → Hesperetin-7-O-glucoside Arabidopsis thaliana (UGT73B2)
1,2-rhamnosyltransferase (1,2RhaT) Hesperetin-7-O-glucoside → this compound Citrus maxima (Cm1,2RhaT)

This table summarizes enzymes used in engineered biosynthetic pathways. nih.gov

Chemical Synthesis Routes (e.g., from hesperetin)

While biological methods are advancing, chemical synthesis remains a relevant approach for producing flavonoid glycosides. The chemical synthesis of this compound is complex due to the need for regioselective glycosylation and the protection of multiple hydroxyl groups. A common industrial strategy involves starting not from hesperetin itself, but from the more abundant natural flavonoid, naringin. This process can be adapted to illustrate the principles that would apply to a synthesis starting from hesperetin.

A typical route involves the Claisen-Schmidt condensation reaction. cnif.cn The synthesis can be conceptualized in the following steps:

Ring Opening of Naringin: Naringin is treated under alkaline conditions (e.g., with sodium hydroxide) to open its C-ring, forming a chalcone (B49325) derivative, phloroacetophenone-4′-neohesperidoside (PN). cnif.cn

Condensation: The PN intermediate is then condensed with isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). This reaction forms the characteristic B-ring and C-ring structure of hesperetin. The reaction is typically catalyzed by a base, such as a pyrrolidine/acetic acid system. cnif.cngoogle.com

Cyclization: The resulting chalcone undergoes intramolecular cyclization to form the flavanone (B1672756) ring structure, yielding neohesperidin.

Scalable Production Processes and Feasibility Studies

The transition from laboratory-scale synthesis to industrial production requires scalable and economically viable processes. Feasibility studies for this compound production have explored both biological and chemical methodologies.

Microbial Fermentation: The use of engineered E. coli presents a highly scalable model. In one study, optimization of the fermentation process in a 5-liter bioreactor resulted in a production of 4.64 g/L of neohesperidin , with a molar conversion rate from hesperetin of 45.8%. nih.gov This represents the highest titer reported for microbial biosynthesis to date and establishes a strong foundation for industrial-scale fermentation. nih.gov The feasibility is enhanced by the use of relatively cheap feedstocks and the potential for continuous production.

Plant Cell Culture: While the productivity of plant cell cultures is generally lower than microbial systems, they offer the advantage of performing complex post-translational modifications and correctly folding plant-derived enzymes. nih.gov Small-scale production of neohesperidin from hesperidin (B1673128) hydrolysis products has been successfully demonstrated using transgenic tobacco BY2 cells. researchgate.net The scalability of these systems is an active area of research, with challenges related to slow growth rates and the cost of sterile culture media.

Chemical Synthesis: Chemical synthesis routes, particularly those starting from abundant precursors like naringin, are already used at an industrial level. cnif.cngoogle.com Process optimization focuses on improving yield, reducing costs, and minimizing environmental impact. For instance, research into catalysts has shown that inexpensive Raney nickel can effectively replace more expensive palladium on carbon (Pd/C) in the hydrogenation step for producing the related sweetener, NHDC, with total yields reaching 70.6% after process improvements. cnif.cn Such innovations are critical for the economic feasibility of chemical production.

A recent development in biotransformation involves yeast-mediated hydrogenation for NHDC synthesis, which boasts high yields (over 83%) and enhanced safety compared to traditional chemical methods, showcasing the potential of hybrid chemoenzymatic processes for scalable and sustainable production. nih.gov

Table 3: List of Compounds

Compound Name
This compound
Hesperetin
Neohesperidin
Hesperetin-7-O-glucoside
Naringin
Isovanillin
Phloroacetophenone-4′-neohesperidoside

Isolation and Purification Methodologies for Hesperetin 7 O Neohesperidoside

Extraction Techniques from Natural Sources

The initial step in obtaining Hesperetin (B1673127) 7-O-neohesperidoside involves its extraction from plant material, primarily citrus peels. nih.govresearchgate.net The choice of extraction method significantly impacts the yield and purity of the final product.

Solvent-Based Extraction Methods (e.g., Aqueous Ethanol (B145695), Methanol)

Traditional solvent-based extraction remains a common practice for isolating Hesperetin 7-O-neohesperidoside. Solvents like ethanol and methanol (B129727), often in aqueous solutions, are frequently employed due to their effectiveness in dissolving the compound. greenskybio.comresearchgate.net

Research has shown that the choice of solvent and its concentration can significantly influence the extraction yield. For instance, one study found that 90% methanol was more effective than 90% ethanol for extracting hesperidin (B1673128), a related compound, from sweet orange pulp. nih.gov Another study suggested that a low concentration of ethanol (maximum 40% v/v) in an ultrasonic bath was efficient for extraction from orange peels. nih.gov The temperature of the extraction process is another critical factor, with higher temperatures sometimes compensating for shorter extraction times. nih.gov

A study on the extraction of hesperidin from orange peel found that using methanol as a solvent yielded a higher content compared to ethanol. researchgate.net In contrast, another study on orange pomace concluded that ethanol was superior to both acetone (B3395972) and methanol for hesperidin extraction. researchgate.net The use of a dimethyl sulfoxide (B87167) (DMSO):methanol mixture (1:1) has also been reported as an effective medium for extracting hesperidin from mandarin rinds. nih.gov Furthermore, the addition of acetic acid to methanol has been shown to be a good solvent for extracting high yields of hesperidin with good purity. smujo.id

Table 1: Comparison of Solvent-Based Extraction Methods for Hesperidin

Plant SourceSolventExtraction ConditionsKey Findings
Sweet Orange Pulp (Citrus sinensis L.)90% Methanol vs. 90% Ethanol20 min agitation at 55 °C90% methanol yielded 24.77 mg/g dw, while 90% ethanol yielded 17.9 mg/g dw. nih.gov
Orange Peels40% (v/v) EthanolUltrasound bath for 10–15 minEffective extraction with low ethanol concentration. nih.gov
Mandarin (Citrus reticulata Blanco) RindsDMSO:Methanol (1:1)10 min ultrasoundA better medium for hesperidin extraction. nih.gov
Orange Peel (C. reticulata)Methanol vs. EthanolNot specifiedMethanol yielded higher hesperidin content. researchgate.net
Orange Pomace (Citrus unshiu)Ethanol, Acetone, MethanolNot specifiedEthanol provided the highest hesperidin level. researchgate.net
Immature Citrus grandis/maxima Fruit5% Acetic Acid in Methanol, DMFRefluxing at 90°C for 1 hourDMF extraction yielded 0.17 g/100g with 90% purity; acetic acid methanol yielded 0.12 g/100g with 87% purity. smujo.id

Advanced Extraction Methodologies (e.g., Lyophilization, Ultrasound-Assisted Extraction (USAE), Microwave-Assisted Extraction (MAE), Subcritical Hot-Liquid Extraction (SHLE))

To enhance efficiency and reduce the environmental impact of traditional methods, advanced extraction techniques have been developed. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Subcritical Water Extraction (SWE). nih.govresearchgate.net

Ultrasound-Assisted Extraction (USAE) utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, causing cell disruption and enhancing solvent penetration. researchgate.net This method has been shown to be more efficient than classical extraction methods for hesperidin. nih.gov Key parameters influencing USAE include the choice of solvent, temperature, frequency, and extraction time. nih.gov For instance, a study on Penggan peel found that methanol was a more effective solvent than ethanol or isopropanol, and a frequency of 60 kHz yielded higher results than 20 kHz or 100 kHz. nih.gov The optimal conditions were determined to be methanol as the solvent, a frequency of 60 kHz, an extraction time of 60 minutes, and a temperature of 40°C. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to a rapid increase in temperature and pressure within the plant cells, which causes them to rupture and release their contents. nih.gov MAE has been found to be significantly more effective for extracting hesperidin from Citrus unshiu peel powder with 70% aqueous ethanol, yielding 27 times more than conventional methods. qascf.com Optimal conditions for MAE of hesperidin from Pericarpium citri reticulatae were found to be a 70% methanol-water solvent, an extraction time of 14 minutes at 65°C, and a liquid/solid ratio of 25:1 (ml/g). nih.gov

Subcritical Water Extraction (SWE) , also known as subcritical hot-liquid extraction (SHLE), uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. This method offers a green alternative to organic solvents. The maximum yield of hesperidin from Citrus unshiu peel using SWE was achieved at 160°C for only 10 minutes, resulting in a yield 1.9 and 3.2 times higher than with 70% ethanol or methanol, respectively. nih.gov

Lyophilization , or freeze-drying, is a process where water is removed from a product after it is frozen and placed under a vacuum. While not a primary extraction method itself, it can be used to concentrate the extract obtained from other methods by removing the solvent.

Table 2: Overview of Advanced Extraction Methodologies for Hesperidin

MethodPrincipleAdvantagesExample Application
Ultrasound-Assisted Extraction (USAE)Acoustic cavitation enhances cell wall disruption and solvent penetration. researchgate.netFaster, more efficient, reduced solvent consumption. nih.govresearchgate.netExtraction from Penggan (Citrus reticulata) peel using methanol at 60 kHz and 40°C. nih.gov
Microwave-Assisted Extraction (MAE)Microwave energy heats the solvent and plant material, causing cell rupture. nih.govRapid, high yield, energy-saving. nih.govqascf.comExtraction from Citrus unshiu peel with 70% aqueous ethanol, yielding 58.6 mg/g. qascf.com
Subcritical Water Extraction (SWE)Uses water at high temperature and pressure as the solvent. nih.govEnvironmentally friendly, high efficiency. nih.govExtraction from Citrus unshiu peel at 160°C for 10 minutes. nih.gov

Chromatographic Separation Techniques

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for isolating and purifying this compound from this complex matrix.

Column Chromatography

Column chromatography is a widely used technique for the purification of flavonoids. researchgate.net In this method, the extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or polyamide. rsc.orgijirset.com Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase) used for elution, thus allowing for their separation. researchgate.netijirset.com Gradient elution, where the composition of the mobile phase is gradually changed, is often employed to achieve better separation of compounds with varying polarities. researchgate.net For instance, a combination of polyamide column chromatography and high-speed counter-current chromatography has been shown to be effective for the rapid enrichment and separation of flavonoid glycosides. rsc.org

Preparative Paper Chromatography (PPC)

Preparative Paper Chromatography (PPC) is an older but still viable method for the separation of flavonoids. auctoresonline.org This technique utilizes a sheet of paper as the stationary phase. The sample is applied as a band, and the edge of the paper is dipped in a solvent system. As the solvent moves up the paper by capillary action, it carries the components of the sample at different rates, leading to their separation. Hydrophilic solvent systems are typically used for separating glycosides, while lipophilic systems are used for aglycones. auctoresonline.org

Precipitation and Crystallization Protocols

After chromatographic separation, precipitation and crystallization are often the final steps to obtain pure this compound.

One common method involves adjusting the pH of the solution. For example, an alkaline extraction can be performed to solubilize hesperidin, followed by acidification of the liquor to a pH of 4.2–4.5, which causes the precipitation of hesperidin. qascf.comgoogle.com Heating the solution to 40–45°C and allowing it to stand for 12–24 hours can facilitate the formation of crystals. qascf.com Repeated crystallizations may be necessary to achieve a purity of over 95%. qascf.com

Another approach is antisolvent crystallization. This involves dissolving the compound in a good solvent and then adding an antisolvent (a solvent in which the compound is insoluble) to induce precipitation. nih.gov For instance, hesperidin can be dissolved in ethanol and then precipitated by adding deionized water. nih.gov The resulting precipitate can then be filtered and dried. smujo.idnih.gov Cooling the concentrated extract to a low temperature can also promote crystallization. smujo.id For example, a concentrated extract can be chilled at 5°C for several hours to induce the crystallization of hesperidin. smujo.id The resulting crystals are then filtered and washed, often with a pure solvent like methanol, to yield a white amorphous powder. smujo.id

Analytical Method Development and Characterization of Hesperetin 7 O Neohesperidoside

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of Hesperetin (B1673127) 7-O-neohesperidoside, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Hesperetin 7-O-neohesperidoside. While detailed ¹H-NMR data for this specific compound can be limited in publicly available literature, analysis of its constituent parts, the aglycone hesperetin and the closely related isomer hesperidin (B1673128), provides a strong basis for its spectral interpretation.

The ¹H-NMR spectrum of the hesperetin aglycone shows characteristic signals for the flavanone (B1672756) structure. For instance, in DMSO-d6, the proton at C-2 of the C-ring typically appears as a doublet of doublets around 5.4-5.5 ppm. The protons at C-3 show a complex pattern, with the trans-axial proton appearing further downfield than the cis-equatorial proton. The aromatic protons of the A-ring (H-6 and H-8) appear as doublets around 5.9-6.1 ppm, while the protons of the B-ring (H-2', H-5', and H-6') resonate in the aromatic region, typically between 6.8 and 7.0 ppm. chemicalbook.com

The attachment of the neohesperidoside moiety at the 7-position of the A-ring significantly alters the chemical shifts of the surrounding protons and introduces a new set of signals corresponding to the sugar units. The anomeric proton of the glucose unit directly attached to the hesperetin is expected to appear as a doublet, with its chemical shift and coupling constant being indicative of the β-glycosidic linkage. The signals for the other sugar protons of both glucose and rhamnose would be found in the region of approximately 3.0-5.5 ppm.

Table 1: Expected ¹H-NMR Chemical Shifts (δ, ppm) for this compound Moiety

ProtonExpected Chemical Shift (ppm)Multiplicity
H-2~5.4-5.5dd
H-3ax~3.2-3.3dd
H-3eq~2.7-2.8dd
H-6~6.1-6.2d
H-8~6.1-6.2d
H-2'~6.9-7.0d
H-5'~6.8-6.9d
H-6'~6.9-7.0dd
OCH₃~3.8s
Sugar Protons~3.0-5.5m

Mass Spectrometry (MS) Methods (e.g., LC-ESI-MS/MS, LC-ESI-QTOF, MS2 Analysis)

Mass spectrometry, particularly when coupled with liquid chromatography (LC), is a cornerstone for the identification and structural analysis of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used due to their soft ionization nature, which allows for the detection of the intact molecular ion.

In negative ion mode ESI-MS, this compound (with a molecular weight of 610.56 g/mol ) typically forms a deprotonated molecule [M-H]⁻ at m/z 609. massbank.eunibiohn.go.jp In positive ion mode, it can be observed as a protonated molecule [M+H]⁺ at m/z 611 or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Tandem mass spectrometry (MS/MS or MS²) provides crucial structural information through the fragmentation of the precursor ion. A characteristic fragmentation pattern for this compound involves the cleavage of the glycosidic bond, resulting in the loss of the neohesperidose moiety (308 Da), which consists of a glucose (162 Da) and a rhamnose (146 Da) unit. This cleavage generates a prominent fragment ion corresponding to the deprotonated hesperetin aglycone at m/z 301 in negative mode or the protonated aglycone at m/z 303 in positive mode. researchgate.net Further fragmentation of the hesperetin aglycone can occur, leading to characteristic ions resulting from retro-Diels-Alder (rDA) reactions within the C-ring. nih.gov

Liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-QTOF) mass spectrometry provides high-resolution mass data, enabling the accurate determination of the elemental composition of the parent molecule and its fragments, which further confirms the identity of the compound. massbank.eu

Table 2: Key Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion (m/z)Fragment Ions (m/z)Corresponding Moiety
Negative ESI609 [M-H]⁻301[Hesperetin - H]⁻
Positive ESI611 [M+H]⁺303[Hesperetin + H]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the preliminary identification and quantification of flavonoids, including this compound. The UV spectrum of flavanones is characterized by two major absorption bands, referred to as Band I and Band II.

For this compound, Band I, which is associated with the cinnamoyl system (B-ring and the C-ring), typically appears as a shoulder or a weak maximum. Band II, resulting from the benzoyl system (A-ring), is more intense. In methanol (B129727) or ethanol (B145695), this compound exhibits a maximum absorption (λmax) at approximately 285 nm. caymanchem.comresearchgate.net The specific position of these absorption bands can be influenced by the solvent and the pH of the medium. The glycosylation at the 7-position influences the spectral properties compared to the free aglycone, hesperetin.

Table 3: UV-Vis Spectroscopic Data for this compound

SolventBand II (λmax)
Methanol/Ethanol~285 nm

Chromatographic Quantification and Profiling

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures such as plant extracts and food products.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. Reversed-phase columns, such as C18, are typically employed for separation. The mobile phase usually consists of a gradient mixture of an aqueous solution (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov

Diode Array Detection (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that aids in peak identification and purity assessment. For the quantification of this compound, the detection wavelength is typically set at its absorption maximum, around 285 nm. mdpi.com The retention time of this compound is dependent on the specific chromatographic conditions, including the column, mobile phase composition, and flow rate. In a reported HPLC method, the retention time for neohesperidin (B1678168) was found to be approximately 26.70 minutes under specific gradient conditions. mdpi.com

Table 4: Typical HPLC-DAD Parameters for this compound Analysis

ParameterTypical Condition
ColumnReversed-phase C18
Mobile PhaseGradient of acidified water and acetonitrile/methanol
Detection Wavelength~285 nm
Reported Retention Time~26.70 min mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for the qualitative analysis and preliminary separation of this compound. Silica (B1680970) gel plates are commonly used as the stationary phase. The separation is achieved by developing the plate in a suitable mobile phase.

For the analysis of flavanone glycosides like this compound, a mixture of solvents is typically required to achieve good resolution. One study reported the use of a mobile phase consisting of ethyl acetate, methanol, formic acid, and water in a specific ratio for the analysis of neohesperidin. ijpsonline.com After development, the spots can be visualized under UV light (typically at 254 nm and 366 nm) or by spraying with a suitable chromogenic reagent, such as a solution of natural products reagent-polyethylene glycol (NP/PEG). The retention factor (Rf value) is a characteristic property of the compound under specific TLC conditions. For neohesperidin, an Rf value of 0.54 ± 0.02 has been reported using a mobile phase of ethyl acetate:methanol:formic acid:water (7.1:1.4:1:0.5 v/v/v/v). ijpsonline.com

Table 5: Thin-Layer Chromatography Data for this compound

Stationary PhaseMobile PhaseReported Rf Value
Silica gel 60 F₂₅₄Ethyl acetate:methanol:formic acid:water (7.1:1.4:1:0.5 v/v/v/v)0.54 ± 0.02 ijpsonline.com

Method Validation Parameters

Method validation for this compound is performed in accordance with international guidelines, which typically involve the evaluation of linearity, precision, accuracy, and sensitivity.

Linearity is a measure of an analytical method's capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. This is established by analyzing a series of standard solutions of this compound at different known concentrations. The response of the analytical instrument, such as the peak area from an HPLC chromatogram, is then plotted against the concentration of the analyte to construct a calibration curve.

The linearity of the relationship is typically evaluated by examining the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression analysis. A value close to 1.0 indicates a strong linear relationship. Studies have consistently demonstrated excellent linearity for the analysis of this compound using HPLC-based methods. For instance, a developed HPLC-UV method reported a correlation coefficient (r) greater than 0.99. researchgate.netnih.gov Another study analyzing nine active components, including Neohesperidin, also showed good linearity with a coefficient of determination (r²) of 0.9992 or higher for all analytes. scirp.org

The concentration range over which linearity is established varies depending on the specific method and its intended purpose. Research has demonstrated linearity for this compound across different ranges, such as 2.0-50.0 ng/mL in rat serum for pharmacokinetic studies and 0.2-49.0 mg/L for the analysis of sweeteners in feeds. nih.govnih.gov

Table 1: Examples of Linearity Data for this compound Analysis

Analytical Method Concentration Range Correlation Coefficient (r/r²)
HPLC-UV Not Specified r > 0.99
RP-HPLC Not Specified r² ≥ 0.9992
HPLC-DAD Not Specified r² ≥ 0.9997
SPE-HPLC 0.2 - 49.0 mg/L r > 0.999
LC-MS/MS 2.0 - 50.0 ng/mL Not Specified

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short period with the same analyst, equipment, and reagents.

Intermediate Precision (Inter-day precision): Evaluates the variations within the same laboratory, but on different days, with different analysts, or different equipment.

Studies on this compound have shown low RSD values, indicating high precision. One HPLC-UV method reported an RSD for precision ranging from 1.2% to 4.6%. researchgate.netnih.gov Another study found intra-day and inter-day precision RSD values to be less than 2.89%. scirp.org A method for feed analysis showed intra-day reproducibility of 0.7%-4.1% and inter-day reproducibility of 0.9%-6.0%. nih.gov

Accuracy is the measure of the closeness of the experimental value obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound standard is added (spiked) into a sample matrix. The sample is then analyzed, and the percentage of the analyte recovered is calculated.

High recovery percentages indicate an accurate method. For this compound, recovery rates have been reported in the range of 88% to 130% in one study and between 96.22% and 105.28% in another. researchgate.netnih.govscirp.org An LC-MS/MS method determined the recovery for Neohesperidin from spiked serum samples to be 89.3%. nih.gov

Table 2: Summary of Precision and Accuracy Data for this compound

Parameter Metric Reported Value Range
Precision
Intra-day RSD (%) < 0.055% to 4.1%
Inter-day RSD (%) < 0.599% to 6.0%
Intermediate RSD (%) 2.6% to 6.2%
Accuracy
Recovery (%) 75% to 130%

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These values are crucial for analyzing samples with trace amounts of this compound. The determination of LOD and LOQ is often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

For the analysis of this compound, various methods have reported a range of sensitivities. An HPLC-UV method established LODs and LOQs to be below 0.84 µg/mL and 2.84 µg/mL, respectively. researchgate.netnih.gov A more sensitive RP-HPLC method reported an LOD in the range of 0.07-0.30 µg/mL and an LOQ between 0.35-0.87 µg/mL. scirp.org For analysis in complex matrices like animal feed, an LOD of 0.1 mg/kg and an LOQ of 0.8 mg/kg have been reported. europa.eu

Table 3: Reported LOD and LOQ Values for this compound

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ)
HPLC-UV < 0.84 µg/mL < 2.84 µg/mL
RP-HPLC 0.07 - 0.30 µg/mL 0.35 - 0.87 µg/mL
HPLC-DAD (in feed) 0.1 mg/kg 0.8 mg/kg
SPE-HPLC (in feed) Not Specified 0.02 mg/kg

Structure Activity Relationship Sar Studies of Hesperetin 7 O Neohesperidoside and Its Derivatives

Impact of Glycosylation Position and Sugar Moiety on Functional Potency

When compared to its aglycone form, hesperetin (B1673127), Hesperetin 7-O-neohesperidoside often exhibits different degrees of biological activity. In vitro studies frequently demonstrate that hesperetin, lacking the neohesperidose sugar moiety, possesses more potent antioxidant and anti-inflammatory properties. nih.gov For instance, hesperetin shows higher radical scavenging activity in DPPH and ABTS assays compared to its glycosylated counterparts. nih.govnih.gov Similarly, in cellular models of inflammation, hesperetin can be more effective at reducing inflammatory mediators, although its glycosylated forms may also be effective at different concentrations. researchgate.netresearchgate.net

The enhanced in vitro activity of the aglycone is often attributed to the free hydroxyl groups on the flavonoid structure, which are crucial for radical scavenging and interaction with enzyme active sites. nih.gov The bulky sugar group in neohesperidin (B1678168) can sterically hinder the molecule's approach to the active sites of target proteins. However, the glycosylation in neohesperidin enhances water solubility, a factor that can be critical for its absorption and distribution in vivo. nih.gov While hesperetin may be more active at a molecular level, its poor water solubility can limit its practical application. nih.gov Therefore, the neohesperidose moiety can be seen as a modulating group that, while potentially reducing direct activity in some assays, improves the potential for systemic absorption, acting as a pro-drug that releases the more active hesperetin upon metabolism in the body. nih.gov

Table 1: Comparative Biological Activity of Hesperetin and its Glycosides

This compound (neohesperidin) and Hesperetin 7-O-rutinoside (hesperidin) are isomers, differing only in the disaccharide attached at the 7-position of the hesperetin aglycone. Neohesperidin contains neohesperidose, while hesperidin (B1673128) contains rutinose. This subtle structural difference, specifically the linkage between the two sugar units, leads to distinct biological activities.

A notable example is their differential effect on bone health. Both compounds have been investigated for their potential to protect against bone loss. nih.govnih.gov Studies indicate that neohesperidin can exert a significant anticatabolic effect in ovariectomized mice, reducing the number and activity of osteoclasts, the cells responsible for bone resorption. nih.gov It has also been shown to promote the proliferation and osteoblastic differentiation of mesenchymal stem cells. nih.gov While hesperidin also possesses protective effects against bone loss, the specific mechanisms and efficacy can differ, highlighting the importance of the sugar moiety's structure. nih.govnih.gov

Furthermore, their inhibitory activities against certain enzymes can vary significantly. For instance, their potency against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes, shows a clear distinction, which is attributed directly to the glycosidic linkage. nih.gov

Influence of Interglycosidic Linkage Isomerism (e.g., α-1,2 vs. α-1,6)

The distinction between neohesperidin and hesperidin provides a clear case study on the influence of interglycosidic linkage isomerism. The disaccharide in neohesperidin (neohesperidose) consists of rhamnose linked to glucose via an α-1,2 bond. In contrast, the disaccharide in hesperidin (rutinose) has an α-1,6 linkage between the same two sugars.

This seemingly minor variation has significant consequences for the molecule's three-dimensional shape and its ability to bind to biological targets. Research on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) clearly illustrates this point. Studies have shown that hesperidin, with its α-1,6 linkage, is a significantly more potent inhibitor of PTP1B (IC50 = 58.15 ± 4.18 μM) compared to neohesperidin and its α-1,2 linkage (IC50 = 143.63 ± 3.04 μM). nih.gov This finding strongly suggests that the spatial arrangement of the sugar units, dictated by the interglycosidic bond, is a critical determinant of inhibitory potency, likely affecting the optimal fit within the enzyme's binding site. nih.gov

Computational Approaches in SAR Elucidation

To visualize and understand these molecular interactions, researchers increasingly rely on computational methods. Molecular docking and molecular dynamics simulations provide powerful tools to predict and analyze the binding of small molecules like neohesperidin to protein targets, offering insights that complement experimental data.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to elucidate the SAR of flavonoids. Docking studies on hesperetin derivatives with the PTP1B enzyme have revealed that the position and nature of the sugar moiety are crucial for binding affinity. nih.govnih.gov

For example, simulations have shown that hesperidin and neohesperidin exhibit different levels of potency against PTP1B due to the different positions of their glycosidic linkages. nih.gov Docking studies of hesperetin derivatives against the dengue virus RNA-dependent RNA polymerase (RdRp) showed that hesperetin forms two hydrogen bonds with specific amino acid residues (Thr413 and Ser600), while its glycosylated form, hesperidin, forms five hydrogen bonds with different residues, resulting in a more stable complex and better binding energy. muk.ac.ir These simulations can pinpoint key amino acid residues involved in the interaction and quantify the binding affinity, explaining why one derivative is more active than another. nih.govmuk.ac.ir

Table 2: Summary of Molecular Docking Findings for Hesperetin Derivatives

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique allows researchers to assess the stability of the ligand-protein complex and observe conformational changes that may occur upon binding.

MD simulations have been applied to study the interaction of hesperetin and hesperidin with various proteins. muk.ac.irnih.gov For instance, a study on the dengue virus polymerase (RdRp) used MD simulations to evaluate the stability of the protein-ligand complexes. muk.ac.ir The results, measured by the root mean square deviation (RMSD), showed that the hesperidin-RdRp complex was stable over the simulation time. nih.govmuk.ac.ir Another study used MD simulations to investigate how hesperetin affects the structure of pre-apoptotic proteins like Bad, Bak, and Bim. The simulations revealed that binding to hesperetin could alter the secondary structure of these proteins, potentially influencing their function in apoptosis. nih.gov These dynamic studies provide a deeper understanding of the mechanism of action, complementing the findings from SAR and molecular docking.

Molecular Interactions and Cellular Targets of Hesperetin 7 O Neohesperidoside

Enzyme Inhibition and Modulation Mechanisms

The ability of Hesperetin (B1673127) 7-O-neohesperidoside to interact with and modulate the activity of specific enzymes has been a key area of study. These interactions are crucial in understanding its biological effects.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Kinetics

Hesperetin 7-O-neohesperidoside, also known as neohesperidin (B1678168), has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in the negative regulation of insulin (B600854) and leptin signaling pathways. Research has shown that neohesperidin exhibits a weak inhibitory activity against PTP1B, with a reported half-maximal inhibitory concentration (IC50) of 143.63 ± 3.04 μM.

Kinetic studies have been performed to elucidate the mechanism of this inhibition. Analysis using Lineweaver-Burk plots has revealed that this compound acts as an uncompetitive inhibitor of PTP1B. This mode of inhibition suggests that the compound binds to the enzyme-substrate complex, rather than the free enzyme. The inhibition constant (Ki) for this interaction has been determined to be 154.28 μM. This specific type of inhibition highlights a distinct interaction mechanism compared to other derivatives of hesperetin.

Table 1: PTP1B Inhibition by Hesperetin Derivatives

Compound IC50 (μM) Type of Inhibition Ki (μM)
Hesperidin (B1673128) 58.15 ± 4.18 Mixed 50.02
This compound 143.63 ± 3.04 Uncompetitive 154.28
Hesperetin 7-O-glucoside >300 - -
Hesperetin 5-O-glucoside 37.14 ± 0.07 Mixed 81.62
Hesperetin 288.01 ± 7.98 Uncompetitive 295.14

Data from a study on the inhibition of PTP1B by hesperetin derivatives.

α-Glucosidase Modulation

In the context of carbohydrate metabolism, the modulatory effect of this compound on α-glucosidase has been investigated. This enzyme is a key player in the digestion of complex carbohydrates into absorbable monosaccharides. However, studies have shown that this compound, along with other tested hesperetin derivatives, was found to be inactive in α-glucosidase inhibitory assays. This suggests that the compound does not significantly interfere with the activity of this particular enzyme.

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, this compound can influence cellular behavior by interacting with and modulating signaling pathways that are fundamental to cellular processes.

Wnt/β-Catenin Pathway Activation

Research has demonstrated that this compound can activate the Wnt/β-catenin signaling pathway. medchemexpress.comnih.gov This pathway is crucial for a multitude of cellular functions, including proliferation, differentiation, and migration. Studies have shown that neohesperidin promotes the proliferation and osteogenic differentiation of bone marrow stromal cells by upregulating the expression of genes associated with the Wnt/β-catenin pathway. medchemexpress.comnih.gov

A key event in the activation of this pathway is the nuclear translocation of β-catenin. It has been observed that this compound treatment induces the movement of β-catenin from the cytoplasm into the nucleus. medchemexpress.comnih.gov This translocation allows β-catenin to act as a transcriptional co-activator, leading to the expression of target genes that drive cellular responses. The activation of the Wnt/β-catenin pathway by neohesperidin is also linked to the upregulation of Bone Morphogenetic Protein 2 (BMP2). medchemexpress.comnih.gov

Interaction with Cellular Components and Macromolecules

The biological activity of a compound is also determined by its broader interactions with various cellular components and macromolecules.

Protein-Protein Interaction (PPI) Network Analysis

While the direct molecular targets of this compound are being elucidated, a comprehensive analysis of its protein-protein interaction (PPI) network has not been extensively reported in the available scientific literature. PPI network analysis is a powerful computational tool used to predict the potential protein targets of a small molecule and understand its broader biological effects by mapping the complex interplay of protein interactions within a cell. Such an analysis for this compound would provide a systems-level view of its cellular impact and could help in identifying novel targets and pathways modulated by this compound. Future research in this area would be valuable to fully understand the molecular pharmacology of this compound.

Mechanisms of Antioxidant Action (e.g., DPPH Radical Scavenging)

This compound, a flavonoid glycoside also known as Neohesperidin, demonstrates notable antioxidant properties. medchemexpress.commedchemexpress.commedchemexpress.com Its capacity to counteract oxidative stress is frequently evaluated through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a prominent method. nih.govnih.gov This assay quantifies the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, leading to a measurable change in color and indicating antioxidant potential.

Research findings have specifically highlighted the antioxidant activity of this compound, with studies reporting an IC50 value of 22.31 μg/mL in the DPPH radical-scavenging assay. medchemexpress.com The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, providing a standardized measure of its potency.

Comparative studies involving its aglycone, Hesperetin, and a related glycoside, Hesperidin, offer further insight into the structure-activity relationship of these flavonoids. Evidence suggests that the aglycone form, Hesperetin, exhibits more potent biological activity compared to its glycoside counterparts, Hesperidin and Hesperidin glucoside. nih.gov In DPPH radical scavenging assays, Hesperetin consistently shows a higher effect than Hesperidin and Hesperidin glucoside, which display similar levels of activity to each other. nih.gov One study demonstrated that Hesperetin at a concentration of 50 × 10⁻⁶ mol/L could scavenge approximately 85.6% of DPPH radicals, underscoring its strong antioxidant character. researchgate.net This enhanced activity is often attributed to the presence and accessibility of hydroxyl groups on the flavonoid structure, with the 3' OH group being particularly important for antioxidant function. nih.gov

The following table summarizes the DPPH radical scavenging activity of this compound and related compounds based on published research findings.

Table 1: DPPH Radical Scavenging Activity of this compound and Related Compounds

CompoundAssayResult (IC50)Additional DetailsSource(s)
This compound (Neohesperidin) DPPH Radical Scavenging22.31 µg/mL medchemexpress.com
Hesperetin DPPH Radical Scavenging-Scavenged 85.6% of DPPH radical at 50 µM concentration. researchgate.net
Hesperetin DPPH Radical ScavengingHigher activity than HesperidinShowed a concentration-dependent scavenging effect. nih.gov
Hesperidin DPPH Radical Scavenging88.32±3.05 µg/mL researchgate.net
Hesperidin Glucoside DPPH Radical ScavengingSimilar activity to HesperidinShowed a concentration-dependent scavenging effect. nih.gov
Ascorbic Acid (Positive Control) DPPH Radical Scavenging24.62±2.45 µg/mL researchgate.net

Q & A

Q. What methodological approaches are recommended for quantifying Hesperetin 7-O-neohesperidoside in plant extracts?

Answer: High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) or Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used. Key steps include:

  • Sample preparation : Use 50% methanol for extraction and filtration (0.45-µm filter) to remove particulates .
  • Calibration curves : Prepare standard solutions (e.g., 0.1–50 µg/mL) and validate linearity (R² > 0.99) .
  • Peak identification : Compare retention times and spectral data with reference standards (e.g., hesperidin, naringin) .

Q. How can researchers optimize extraction protocols for this compound from Citrus species?

Answer:

  • Pretreatment : Air-drying samples increases flavonoid yield compared to fresh samples due to reduced enzymatic degradation .
  • Solvent selection : Use polar solvents like 70–80% ethanol or methanol to maximize solubility .
  • Validation : Compare extraction efficiency using DPPH radical scavenging assays (IC50 = 22.31 µg/mL reported) .

Q. What in vitro assays are suitable for assessing its antioxidant activity?

Answer:

  • DPPH assay : Measure radical scavenging at 517 nm; IC50 values < 25 µg/mL indicate strong activity .
  • Cell-based models : Use oxidative stress-induced cell lines (e.g., HepG2) and quantify markers like glutathione (GSH) and malondialdehyde (MDA) .

Advanced Research Questions

Q. How do structural modifications (e.g., glycosylation) influence the bioactivity of this compound?

Answer:

  • Sugar moiety : The neohesperidoside group enhances solubility and receptor binding compared to rutinoside analogs .
  • SAR studies : Apply Multiple Linear Regression (MLR) with descriptors like logP and polar surface area to predict anti-inflammatory IC50 values .
  • Example : Conversion to neodiosmin (diosmetin 7-O-neohesperidoside) via flavone synthase alters antiproliferative effects .

Q. What experimental strategies resolve contradictions in reported hypoglycemic effects?

Answer:

  • Model selection : Use diabetic KK-A(y) mice (50 mg/kg dose) for robust glucose tolerance tests (OGTT/ITT) .
  • Endpoint variability : Monitor fasting glucose, glycosylated serum protein (GSP), and insulin resistance indices .
  • Mechanistic validation : Assess AMPK/PI3K signaling pathways to confirm metabolic effects .

Q. How can metabolic engineering enhance this compound biosynthesis in plants?

Answer:

  • Gene silencing : Downregulate competing pathways (e.g., PaACLB1-B2 silencing increases metabolite accumulation >30-fold) .
  • Enzyme overexpression : Introduce flavone synthase (FNS) or cytochrome P450s to boost dehydrogenation of precursors like eriodictyol .
  • Metabolic flux analysis : Use LC-MS to track intermediates (e.g., luteolin-neohesperidoside) in silenced mutants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.